(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: is a chemical compound belonging to the class of indenamine derivatives It is characterized by its molecular structure, which includes a 2,3-dihydro-1H-inden-1-amine core with a methyl group at the 5th position and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps, starting with the construction of the indenamine core. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure efficiency and consistency. Advanced techniques such as ultrasound-assisted synthesis and microwave irradiation can be employed to enhance reaction rates and yields.
Chemical Reactions Analysis
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indenone derivatives using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4, acetic acid
Reduction: NaBH4, methanol
Substitution: Alkyl halides, aprotic solvents
Major Products Formed:
Oxidation: Indenone derivatives
Reduction: Reduced indenamine derivatives
Substitution: Alkylated indenamine derivatives
Scientific Research Applications
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine hydrochloride: can be compared to other similar compounds, such as indole derivatives and other indenamine derivatives. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and the presence of the hydrochloride salt form. This uniqueness contributes to its distinct chemical and biological properties.
Comparison with Similar Compounds
Indole derivatives
1H-Inden-1-amine derivatives
2,3-Dihydro-1H-inden-1-one derivatives
Properties
IUPAC Name |
(1S)-5-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-7-2-4-9-8(6-7)3-5-10(9)11;/h2,4,6,10H,3,5,11H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNAPASFAPDYJC-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)[C@H](CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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